Hdac8/brpf1-IN-1, also known as Compound 23a, is a dual inhibitor targeting histone deacetylase 8 and bromodomain and PHD finger containing protein 1. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases associated with dysregulated histone acetylation.
The compound was developed through a collaborative effort by researchers focused on the design and synthesis of inhibitors for histone modifying proteins. It has been characterized for its biological activity against human histone deacetylase 8 and bromodomain and PHD finger containing protein 1, demonstrating significant inhibitory effects with an IC50 of 443 nM against histone deacetylase 8 and a Kd of 67 nM against bromodomain and PHD finger containing protein 1 .
Hdac8/brpf1-IN-1 belongs to the class of small molecule inhibitors. It is classified as a histone deacetylase inhibitor and a bromodomain inhibitor, making it a valuable tool in cancer research and therapeutic development.
The synthesis of Hdac8/brpf1-IN-1 involves several steps that integrate structure-based design principles to optimize binding affinity and selectivity for its targets. The synthetic pathway typically includes:
Technical details include careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize side reactions .
The molecular structure of Hdac8/brpf1-IN-1 features a complex arrangement that allows for effective binding to both histone deacetylase 8 and bromodomain and PHD finger containing protein 1. Key structural components include:
Crystallographic studies may reveal detailed interactions at the atomic level, providing insights into binding modes and conformational dynamics that are critical for understanding the mechanism of action .
Hdac8/brpf1-IN-1 undergoes several key chemical reactions during its synthesis:
Technical details regarding these reactions include specific catalysts used, reaction times, and conditions tailored to achieve optimal results .
The mechanism by which Hdac8/brpf1-IN-1 exerts its effects involves:
This dual action enhances its therapeutic potential by simultaneously affecting multiple pathways involved in oncogenesis .
Hdac8/brpf1-IN-1 is characterized by:
Key chemical properties include:
Relevant data from studies indicate that these properties are optimized during synthesis to ensure robust performance in biological assays .
Hdac8/brpf1-IN-1 has significant applications in scientific research, particularly in:
The ongoing research into Hdac8/brpf1-IN-1 highlights its potential as a versatile agent in therapeutic development, paving the way for innovative treatments based on epigenetic modulation.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: